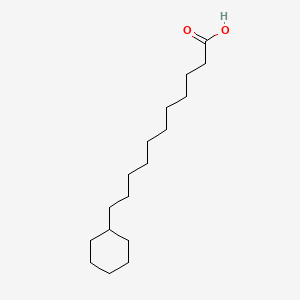
Secbumeton
Descripción general
Descripción
Secbumeton is a synthetic, non-steroidal compound that has been used for a variety of scientific research applications. It is a member of the family of compounds known as benzimidazoles, which are compounds that contain a benzene ring and an imidazole ring. This compound has been studied extensively for its potential to act as an agonist or antagonist of certain biological processes.
Aplicaciones Científicas De Investigación
Secbumeton, conocido por su fórmula química
C10H19N5O C_{10}H_{19}N_{5}O C10H19N5O
, es un compuesto con diversas aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo que se centra en seis aplicaciones distintas:Química analítica: Detección y cuantificación
Los avances en los métodos analíticos permiten la detección y cuantificación de this compound en muestras ambientales. La cromatografía líquida de alta eficacia (HPLC) se utiliza comúnmente para este fin, lo que proporciona información sobre su distribución y concentración en el medio ambiente {svg_1}.
Mecanismo De Acción
Target of Action
Secbumeton primarily targets the photosystem II in plants . Photosystem II is a crucial component of the photosynthetic process, responsible for the initial phase of converting light energy into chemical energy. By targeting this system, this compound disrupts the plant’s ability to perform photosynthesis, thereby controlling the growth of grasses and broadleaf weeds .
Mode of Action
This compound inhibits photosynthesis at photosystem II . It interferes with the normal functioning of this system, preventing the conversion of light energy into chemical energy. This inhibition disrupts the plant’s ability to produce the energy it needs to grow, effectively controlling the growth of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting these reactions, this compound disrupts the plant’s ability to convert light energy into chemical energy, which in turn affects the plant’s growth and development.
Result of Action
The result of this compound’s action is the effective control of the growth of various weeds. By inhibiting photosynthesis at photosystem II, this compound prevents the plant from producing the energy it needs to grow . This results in the death of the plant, thereby controlling the population of the targeted weeds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the leachability of this compound is high, indicating that it can easily move through the soil . This could potentially affect its efficacy as it may not remain in the target area long enough to have the desired effect. Additionally, factors such as soil type, temperature, and rainfall can also influence the effectiveness and persistence of this compound in the environment.
Safety and Hazards
Secbumeton is harmful if swallowed or in contact with skin . It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and avoiding release to the environment .
Análisis Bioquímico
Biochemical Properties
Secbumeton functions primarily by inhibiting photosynthesis at photosystem II. It is absorbed by the roots and leaves of plants, where it interferes with the electron transport chain, ultimately leading to the cessation of photosynthesis . The compound interacts with several biomolecules, including the D1 protein of the photosystem II complex. This interaction prevents the transfer of electrons from water to plastoquinone, disrupting the photosynthetic process and leading to plant death .
Cellular Effects
This compound affects various types of cells, particularly plant cells, by inhibiting photosynthesis. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In plant cells, the disruption of photosynthesis leads to a cascade of effects, including reduced ATP production, altered gene expression related to stress responses, and changes in metabolic fluxes . These cellular disruptions ultimately result in the death of the plant.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex. This binding inhibits the normal function of the protein, preventing the transfer of electrons and disrupting the photosynthetic electron transport chain . The inhibition of photosystem II leads to the generation of reactive oxygen species, which can cause further damage to cellular components and contribute to the herbicidal action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its herbicidal activity can decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in laboratory settings has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, as well as disruptions in metabolic processes . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. The compound is metabolized in plants through processes such as hydroxylation and conjugation, leading to the formation of various metabolites . These metabolic pathways involve enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which play a role in the detoxification and breakdown of this compound . The presence of these metabolites can affect metabolic fluxes and alter the levels of key metabolites within the plant.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by plant roots and leaves, where it is translocated to different parts of the plant . Transporters and binding proteins may facilitate the movement of this compound within the plant, affecting its localization and accumulation. The distribution of this compound within the plant can influence its herbicidal activity and effectiveness .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts of plant cells, where it exerts its herbicidal effects by inhibiting photosystem II . The compound’s localization to the chloroplasts is facilitated by its chemical properties and interactions with specific targeting signals. This subcellular localization is crucial for its activity, as it allows this compound to effectively disrupt the photosynthetic process and lead to plant death .
Propiedades
IUPAC Name |
2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZZNVGNSWOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037594 | |
| Record name | Secbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26259-45-0 | |
| Record name | Secbumeton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26259-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secbumeton [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Secbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secbumeton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECBUMETON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG062W4WWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



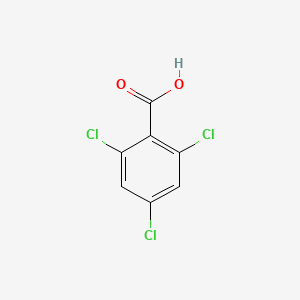




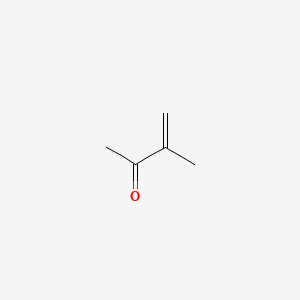

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
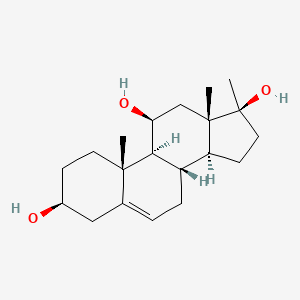
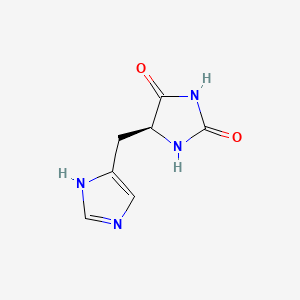
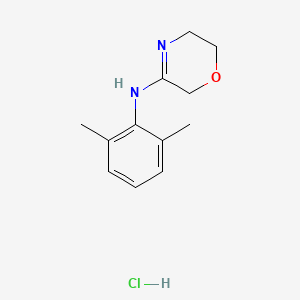
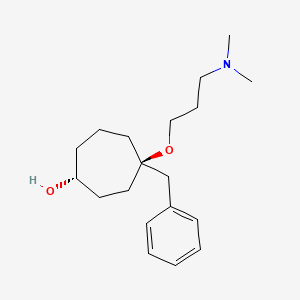
![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)
